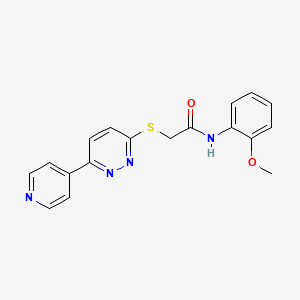
N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, also known as MPSP, is a novel chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. MPSP is a sulfanylacetamide derivative that exhibits promising biological activities, making it a subject of interest in drug discovery and development.
Applications De Recherche Scientifique
Computational and Pharmacological Potential
Research has explored the computational and pharmacological potential of novel derivatives related to N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide. These compounds have been investigated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. One such compound, N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide, showed moderate inhibitory effects in assays related to these properties (Faheem, 2018).
Anticancer Effects and Toxicity Reduction
Modifications of N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide derivatives have been explored for their anticancer effects and reduction in toxicity. One study focused on replacing the acetamide group with alkylurea, resulting in compounds that retained antiproliferative activity and reduced acute oral toxicity. These compounds demonstrated efficacy in inhibiting tumor growth in a mouse model, suggesting their potential as effective anticancer agents with lower toxicity (Wang et al., 2015).
Glutaminase Inhibitors and Cancer Therapeutics
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, have been synthesized and evaluated as glutaminase inhibitors. These compounds show promise in inhibiting the growth of human lymphoma B cells and potential in cancer therapeutics (Shukla et al., 2012).
Antinociceptive Activity
Research has synthesized and evaluated derivatives of [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide, a structure related to N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, for their antinociceptive activity. These compounds have shown promising results, with some being more potent than aspirin in Koster's Test for antinociceptive effects in mice (Doğruer et al., 2000).
Aromatic Amidation and Amidohydroxylation
Studies have examined the effects of aromatic amidation and amidohydroxylation on N-methoxy and N-para-methoxyphenylacetamides, compounds structurally related to N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide. The research focuses on generating stabilized N-acylnitrenium intermediates and their subsequent reactions, which are relevant in synthesizing quinolinone and pyrrolidinone skeletons (Serna et al., 2004).
Antibacterial Activity
Novel heterocyclic compounds related to N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide have been synthesized and evaluated for their antibacterial activity. These compounds have shown significant effectiveness against various bacteria such as Staphylococcus aureus, Bacillus subtilis, E. coli, and others (Mohamed, 2004).
Organometallic Compounds
Research has also focused on the synthesis and characterization of novel organometallic compounds derived from related structures. These studies include the development of palladium(II) compounds with potential applications in various fields, including catalysis and material science (Matesanz et al., 2014).
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-24-16-5-3-2-4-15(16)20-17(23)12-25-18-7-6-14(21-22-18)13-8-10-19-11-9-13/h2-11H,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXJJBXNJQWOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

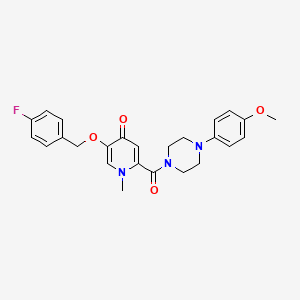
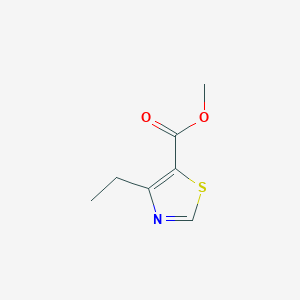
![2-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2561528.png)
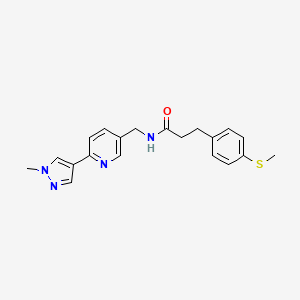
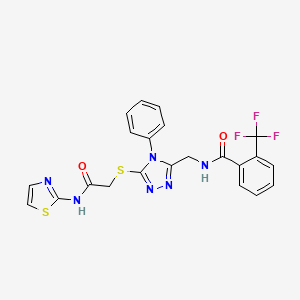
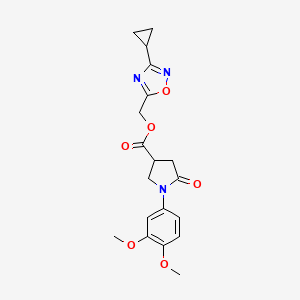
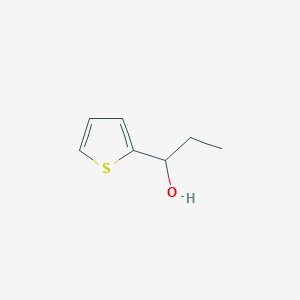
![2-Chloro-N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B2561538.png)
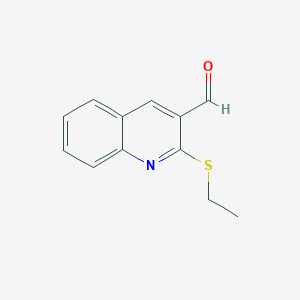
![2-Chloro-1-(6-ethyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)ethanone](/img/structure/B2561540.png)
![potassium tert-butyl N-[3-(trifluoroboranuidyl)propyl]carbamate](/img/structure/B2561543.png)
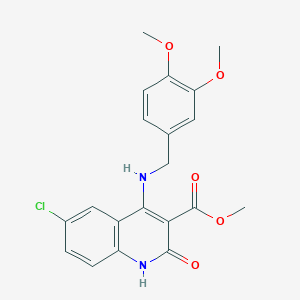
![2-({[(4-Chlorophenyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B2561546.png)
![N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/no-structure.png)